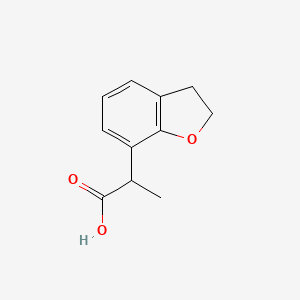
2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran ring fused with a propanoic acid moiety, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of benzofuran derivatives with different functional groups .
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid include other benzofuran derivatives such as:
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 2,3-Dihydro-1-benzofuran-5-propanoic acid
Uniqueness
What sets this compound apart is its specific structure, which combines the benzofuran ring with a propanoic acid moiety.
Biological Activity
2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a compound of significant interest in medicinal chemistry, primarily due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzofuran moiety fused with a propanoic acid group , which is critical for its pharmacological properties. The presence of the dihydrobenzofuran structure contributes to its lipophilicity and bioavailability, enhancing its interaction with biological systems.
Research indicates that this compound acts primarily as a selective agonist for cannabinoid receptors , particularly CB2 receptors. This interaction is believed to mediate its analgesic effects, making it a candidate for treating neuropathic pain and other conditions related to the endocannabinoid system . The stereochemistry of the compound plays a crucial role in its biological activity, as specific enantiomers exhibit enhanced receptor binding affinity and selectivity.
Analgesic Properties
A study demonstrated that derivatives of this compound showed significant efficacy in reversing neuropathic pain in animal models. Notably, the compound did not adversely affect locomotor behavior, indicating a favorable therapeutic profile .
Antimicrobial Activity
Compounds related to this compound have exhibited antibacterial and antifungal properties . For example, derivatives demonstrated moderate to good antimicrobial activity against various strains of bacteria and fungi. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps including palladium-catalyzed reactions and esterification processes which enhance its biological activity by modifying its lipophilicity. The ability to create various derivatives allows for the exploration of different biological activities and mechanisms.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)9-4-2-3-8-5-6-14-10(8)9/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
PQWYOJBUJZEGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1OCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















